molecular formula C26H24ClN3O3 B8770339 CX-6258

CX-6258

Cat. No.: B8770339
M. Wt: 461.9 g/mol
InChI Key: KGBPLKOPSFDBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CX-6258 typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

CX-6258 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of CX-6258 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CX-6258 is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with multiple molecular targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)

InChI Key

KGBPLKOPSFDBOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O

Origin of Product

United States

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